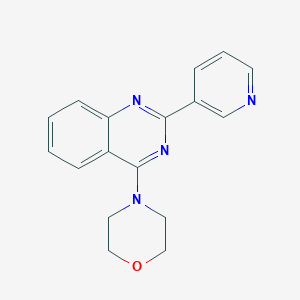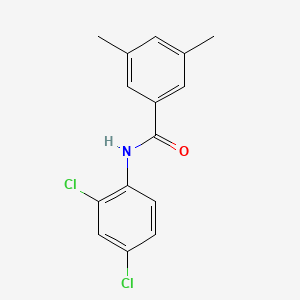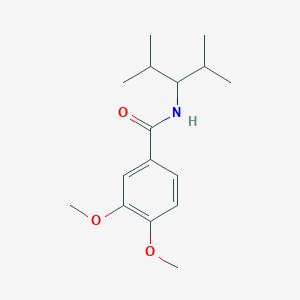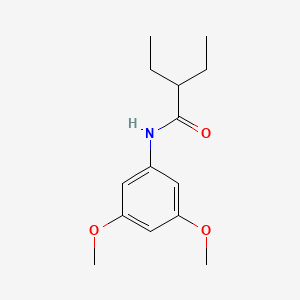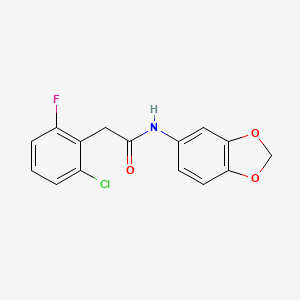
N-1,3-benzodioxol-5-yl-2-(2-chloro-6-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-(2-chloro-6-fluorophenyl)acetamide, also known as BFA or BFAA, is a chemical compound with potential applications in scientific research. BFA belongs to the class of amides and is known for its ability to inhibit protein trafficking and secretion.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(2-chloro-6-fluorophenyl)acetamide involves the inhibition of ARF activation, which is required for the formation of COPI-coated vesicles. COPI-coated vesicles are responsible for the retrograde transport of proteins from the Golgi apparatus to the endoplasmic reticulum. This compound disrupts this process by preventing the formation of COPI-coated vesicles, leading to the accumulation of proteins in the Golgi apparatus.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of protein trafficking and secretion by this compound leads to the accumulation of proteins in the Golgi apparatus, which can lead to Golgi fragmentation and cell death. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components. In addition, this compound has been shown to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-2-(2-chloro-6-fluorophenyl)acetamide has a number of advantages for lab experiments. It is a potent inhibitor of protein trafficking and secretion, making it a useful tool for studying these processes. This compound is also relatively easy to synthesize and purify, making it readily available for research. However, this compound has some limitations. It can be toxic to cells at high concentrations, and its effects can be reversible, making it difficult to interpret experimental results.
将来の方向性
There are many future directions for research involving N-1,3-benzodioxol-5-yl-2-(2-chloro-6-fluorophenyl)acetamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-cancer effects. Finally, this compound could be used as a tool to study the role of protein trafficking and secretion in various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research. This compound inhibits protein trafficking and secretion by disrupting the formation of COPI-coated vesicles. This compound has a number of biochemical and physiological effects, and has been shown to have anti-cancer properties. While this compound has some limitations, there are many future directions for research involving this compound.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-2-(2-chloro-6-fluorophenyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-6-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-amine to form the corresponding amide, which is then purified by recrystallization. The final product is obtained as a white crystalline solid with a melting point of 138-140°C.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-(2-chloro-6-fluorophenyl)acetamide has been widely used in scientific research as a tool to study protein trafficking and secretion. This compound inhibits the function of ADP-ribosylation factor (ARF), a small GTPase that regulates vesicular transport and secretion. This compound binds to the ARF exchange factor and prevents the exchange of GDP for GTP, which is required for ARF activation. As a result, this compound disrupts the formation of COPI-coated vesicles and inhibits protein trafficking and secretion.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-2-1-3-12(17)10(11)7-15(19)18-9-4-5-13-14(6-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEPXNDMQVEPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)

![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)

